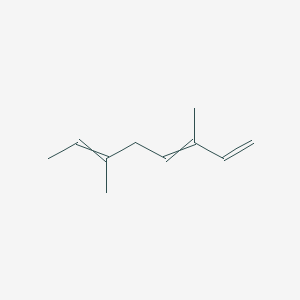
3,6-Dimethylocta-1,3,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
β-Ocimene , is a naturally occurring monoterpene found in a variety of plants and fruits. It is a colorless to straw-colored liquid with a warm, herbaceous aroma. This compound plays a significant role as a plant metabolite and is used in the fragrance and perfumery industry due to its pleasant odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dimethylocta-1,3,6-triene can be synthesized through various methods. One common approach involves the isomerization of linalool in the presence of an acid catalyst such as Amberlyst-15 resin . The reaction typically occurs under mild conditions, with the resin facilitating the rearrangement of the linalool molecule to form the desired triene structure.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of plants like basil, bay, and hops. The compound can be isolated through distillation and purification processes to obtain a high-purity product suitable for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethylocta-1,3,6-triene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxygenated derivatives, such as and .
Reduction: Reduction reactions can convert the triene into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method for reducing the triene.
Substitution: Halogenation reactions often use or under controlled conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethylocta-1,3,6-triene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role as a plant metabolite and its interactions with other biological molecules.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethylocta-1,3,6-triene involves its interaction with various molecular targets and pathways. As a monoterpene, it can modulate the activity of enzymes and receptors in biological systems. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial effects are linked to its ability to disrupt microbial cell membranes and inhibit the growth of bacteria .
Comparación Con Compuestos Similares
3,6-Dimethylocta-1,3,6-triene is part of the ocimene family, which includes several isomeric forms:
α-Ocimene: cis-3,7-Dimethyl-1,3,7-octatriene.
cis-β-Ocimene: cis-3,7-Dimethyl-1,3,6-octatriene.
trans-β-Ocimene: trans-3,7-Dimethyl-1,3,6-octatriene.
Uniqueness
What sets this compound apart from its isomers is its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical properties and biological activities. Its unique structure allows it to interact differently with enzymes and receptors compared to other ocimene isomers .
Propiedades
Número CAS |
32778-25-9 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
3,6-dimethylocta-1,3,6-triene |
InChI |
InChI=1S/C10H16/c1-5-9(3)7-8-10(4)6-2/h5-7H,1,8H2,2-4H3 |
Clave InChI |
NKOIWCFWMDLWKY-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)CC=C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


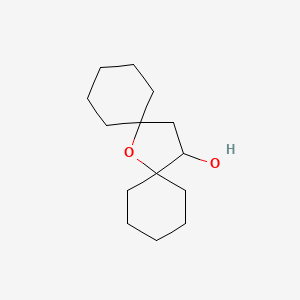
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

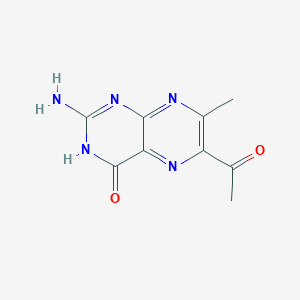
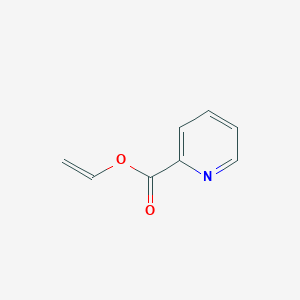
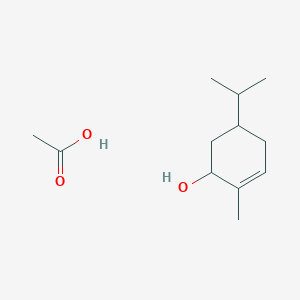
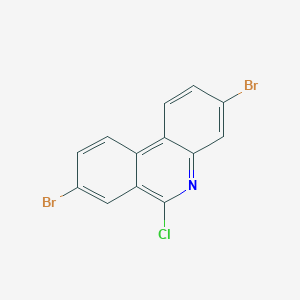
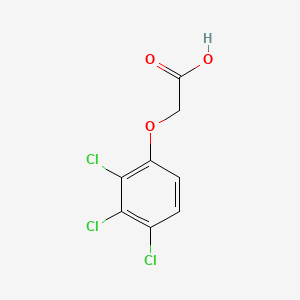
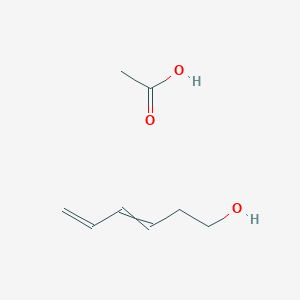

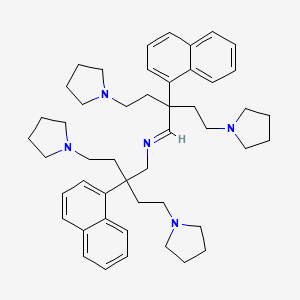
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
